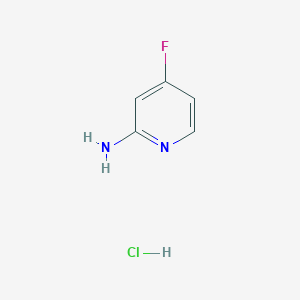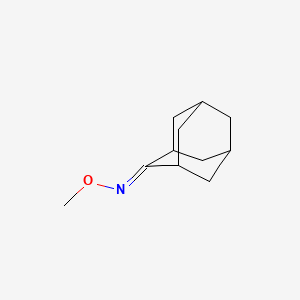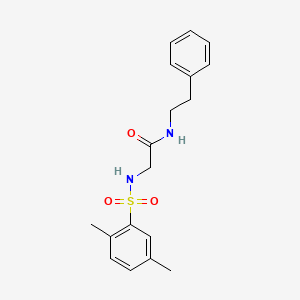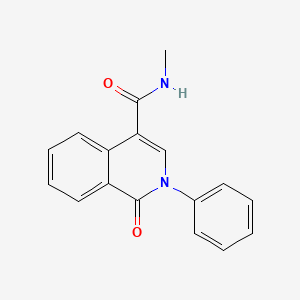
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of significant interest due to its multifaceted applications in chemical and pharmaceutical research. This compound, with a unique molecular structure, offers a variety of properties that make it useful in different scientific contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:
Initial Formation of the Core Structure: : The core 1,3,5-triazine structure is commonly synthesized through a condensation reaction between cyanuric chloride and an amine compound, under controlled temperature conditions.
Substitution Reactions: : Subsequent substitution reactions introduce the morpholino and pyrrolidinyl groups to the triazine ring. These steps usually require specific solvents such as acetonitrile and bases like potassium carbonate to facilitate the nucleophilic substitution.
Final Coupling Step: : The final step involves coupling the substituted triazine intermediate with 2-chlorobenzamide. This reaction often takes place in the presence of catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves automated synthesis processes with rigorous control over reaction parameters to ensure consistency. Key stages include:
Bulk Synthesis of Precursors: : Production of triazine derivatives in large batches.
Automated Substitution Processes: : Use of automated reactors to perform substitution reactions at a larger scale, ensuring precise control over reaction times and temperatures.
Purification: : Employing techniques such as crystallization, distillation, and chromatography to purify the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized under strong oxidative conditions, usually involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can convert certain functional groups within the molecule, often using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : The compound's chloro group can participate in nucleophilic substitution reactions, enabling further derivatization.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: : Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation Products: : Carboxylic acids and ketones depending on the specific site of oxidation.
Reduction Products: : Corresponding amines and alcohols.
Substitution Products: : Various substituted benzamides and triazine derivatives.
Applications De Recherche Scientifique
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide has numerous applications across various fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules, catalysts, and ligands in coordination chemistry.
Biology: : Employed in the design and synthesis of novel bioactive compounds for studying protein-ligand interactions.
Medicine: : Acts as a precursor for developing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the manufacture of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Often targets enzyme active sites or receptor binding pockets, modulating their activity.
Pathways Involved: : Influences biochemical pathways such as signal transduction, enzymatic catalysis, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-((4-morpholino-1,3,5-triazin-2-yl)methyl)benzamide: : Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
2-chloro-N-((6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)benzamide: : Similar structure but without the morpholino group, leading to varied reactivity and applications.
2-chloro-N-((4-morpholino-6-(alkyl)-1,3,5-triazin-2-yl)methyl)benzamide: : Variants with different alkyl groups exhibit distinct chemical behaviors.
Uniqueness
The combination of the morpholino and pyrrolidinyl groups on the triazine ring in 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide offers a unique set of properties, enhancing its versatility and effectiveness in various scientific applications.
Propriétés
IUPAC Name |
2-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-15-6-2-1-5-14(15)17(27)21-13-16-22-18(25-7-3-4-8-25)24-19(23-16)26-9-11-28-12-10-26/h1-2,5-6H,3-4,7-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXIBOSGSCFGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)
![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)
![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)
![2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2526408.png)

![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2526412.png)
![N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2526416.png)




![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)
